L-Phenylalanine, L-phenylalanylglycyl- is a dipeptide compound formed from the amino acids L-phenylalanine and glycine. It belongs to the class of organic compounds known as phenylalanine derivatives. This compound plays a significant role in various biochemical processes and is classified as an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it.
L-Phenylalanine is naturally found in many protein-rich foods, including dairy products, meat, fish, eggs, and certain nuts and seeds. It is also available as a dietary supplement and is commonly used in the food industry as an artificial sweetener precursor (aspartame) due to its sweet taste when metabolized.
L-Phenylalanine can be synthesized through various methods. The most common method involves microbial fermentation using genetically modified strains of Escherichia coli. This process enhances the natural production of L-phenylalanine by manipulating metabolic pathways to increase yield.
L-Phenylalanine has a molecular formula of . The structure consists of a central carbon atom bonded to an amino group (), a carboxylic acid group (), a hydrogen atom, and a unique side chain that contains a phenyl group.
L-Phenylalanine can participate in various biochemical reactions:
The reactions often involve enzyme catalysis, where specific enzymes facilitate the conversion of L-phenylalanine into other biologically active compounds.
L-Phenylalanine acts primarily as a precursor in the biosynthesis of neurotransmitters. The mechanism involves:
The equilibrium dissociation constant for L-phenylalanine at the glycine binding site of NMDA receptors has been estimated at 573 μM, indicating its role in modulating neurotransmission.
L-Phenylalanine has several applications in scientific research and industry:
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